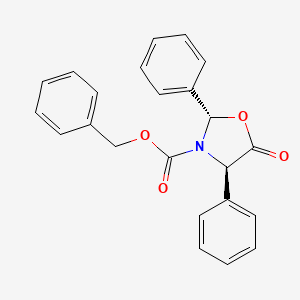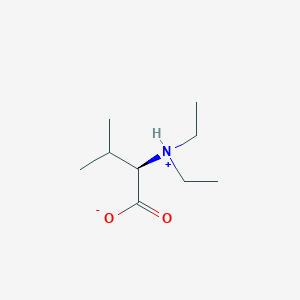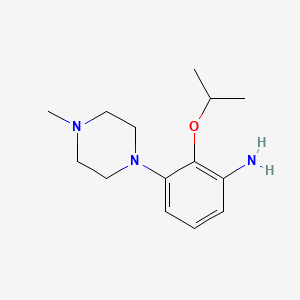
(2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a propynyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid typically involves the hydroboration of an alkyne precursor followed by oxidation. One common method is the hydroboration of 2-(prop-1-yn-1-yl)pyridine with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs similar hydroboration-oxidation techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Boronic Esters: Formed through esterification reactions.
Borates: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
Its ability to form stable carbon-carbon bonds under mild conditions makes it a useful building block for drug synthesis .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of the organic group with another organic halide, forming a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the propynyl group.
Pyridine-1-boronic acid: Another pyridine-based boronic acid with different substitution patterns
Uniqueness
(2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid is unique due to the presence of the propynyl group, which imparts distinct reactivity and steric properties. This makes it particularly useful in specific cross-coupling reactions where other boronic acids may not be as effective .
Propiedades
IUPAC Name |
(2-prop-1-ynylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDARDPTXADHHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C#CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B8218836.png)

![Methyl4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate](/img/structure/B8218839.png)







![1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B8218884.png)
